Methyl angolensate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl angolensate is a natural product found in Khaya grandifoliola, Melia azedarach, and other organisms with data available.
Scientific Research Applications
Antiulcer Properties
Methyl angolensate, isolated from the stem bark of Entandrophragma angolense, demonstrated significant antiulcer activity. It inhibited gastric ulceration more effectively than propranolol, suggesting its potential as an antiulcer agent. The compound also reduced gastric acidity and gastric acid secretion induced by histamine and carbachol, indicating its role in controlling gastric acid production (Njar, Adesanwo, & Raji, 1995).
Spasmolytic Effects
This compound from Entandrophragma angolense showed significant spasmolytic effects on various gastrointestinal muscles, including rabbit jejunum and guinea pig ileum. This suggests its potential use in treating gastrointestinal disorders. The compound also inhibited serotonin-induced contractions, indicating a possible serotonergic mechanism of action (Orisadipe et al., 2001).
Anticancer Properties
Studies on this compound, a tetranortriterpenoid from Soymida febrifuga, revealed its potent anticancer properties. It induced apoptosis in leukemic cells by activating the intrinsic pathway, involving mitochondrial membrane potential loss, caspase activation, and DNA fragmentation. The compound also modulated gene expression related to apoptosis (Chiruvella et al., 2008).
Behavioral Effects in Rodents
This compound demonstrated sedative properties in animal studies. It reduced spontaneous motor activity in mice, prolonged pentobarbital sleeping time in rats, and decreased exploratory activity. These findings indicate its potential as a sedative or tranquilizing agent (Amos et al., 2002).
Antimicrobial Activity
This compound isolated from Soymida febrifuga root callus exhibited antimicrobial activity. It was effective against Bacillus subtilis and Aspergillus niger, suggesting its potential in developing new antimicrobial agents (Chiruvella, Mohammed, Dampuri, Ghanta, & Raghavan, 2007).
Antiinflammatory Effects
This compound from the stem-bark of Anopyxis klaineana demonstrated significant antiinflammatory properties. Tested in a chick carrageenan-induced paw oedema model, it exhibited time and dose-dependent effects, highlighting its therapeutic potential in inflammatory conditions (Mireku et al., 2014).
Chemical Structure and Synthesis
Research on the chemical structure of this compound revealed its complex nature, including a β-substituted furan, a lactone ring, and a cyclic ether linkage. Understanding its structure is crucial for its synthetic reproduction and biogenetic route analysis (Bevan, Powell, Taylor, Halsall, Toft, & Welford, 1967).
Properties
Molecular Formula |
C27H34O7 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
methyl 2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate |
InChI |
InChI=1S/C27H34O7/c1-15-17-7-9-25(4)23(16-8-10-32-14-16)33-22(30)13-27(15,25)34-20-12-19(28)24(2,3)18(26(17,20)5)11-21(29)31-6/h8,10,14,17-18,20,23H,1,7,9,11-13H2,2-6H3/t17-,18-,20-,23-,25-,26+,27-/m0/s1 |
InChI Key |
YNMYHRYTRCKSMI-SQHTYAHXSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3([C@H](C(C(=O)C5)(C)C)CC(=O)OC)C |
SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C |
Canonical SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C |
Synonyms |
angolensic acid methyl ester methyl angolensate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.